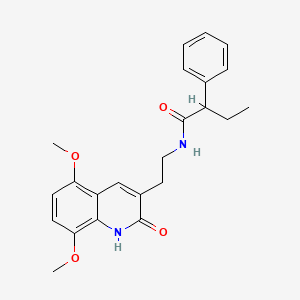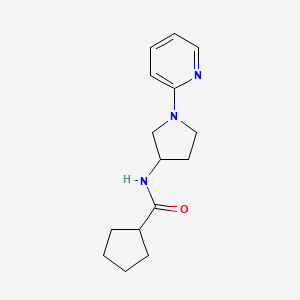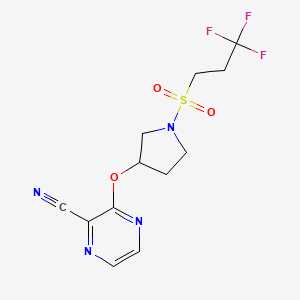
3-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrazine ring, a nitrile group, an ether linkage, and a trifluoropropyl sulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the use of 3,3,3-trifluoropropyl sulfonyl chloride and a pyrrolidine derivative . The pyrrolidine ring is a common scaffold in medicinal chemistry and can be synthesized from various cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyrazine ring, a nitrile group, an ether linkage, and a trifluoropropyl sulfonyl group . The trifluoropropyl group would contribute to the molecule’s overall polarity and could influence its interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoropropyl group could enhance the compound’s lipophilicity and stability .Safety and Hazards
While specific safety and hazard data for this compound are not available, it’s important to handle all chemical compounds with care. For example, 3,3,3-trifluoropropyl sulfonyl chloride, which could be a precursor in the synthesis of this compound, is known to cause severe skin burns and eye damage .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O3S/c13-12(14,15)2-6-23(20,21)19-5-1-9(8-19)22-11-10(7-16)17-3-4-18-11/h3-4,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZKZIBHZFCDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2909550.png)

![1-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B2909552.png)
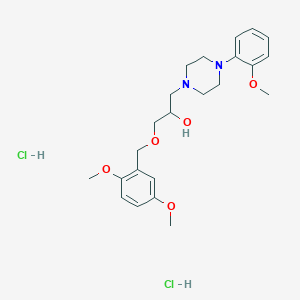

![3-(1-(3-bromobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909561.png)
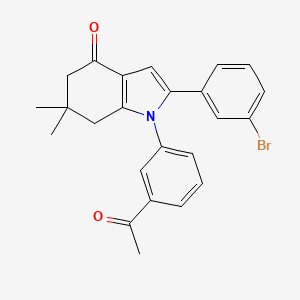
![3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid](/img/structure/B2909563.png)
![2-Chloro-N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2909564.png)
![2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline](/img/structure/B2909566.png)
